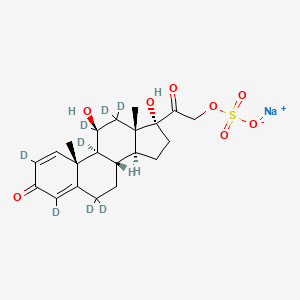

Prednisolone 21-sulfate-d8 (sodium)

Description

Rationale for Deuterium (B1214612) Labeling in Advanced Pharmaceutical Sciences and Biochemical Investigations

The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a powerful technique in modern pharmaceutical sciences. musechem.comclearsynth.com This seemingly subtle modification can have profound effects on a molecule's properties, making deuterated compounds highly valuable for a variety of research applications. clearsynth.comresearchgate.net

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a high-precision analytical method used for the accurate quantification of molecules in complex mixtures. ontosight.aiontosight.ai The fundamental principle of SIDMS involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, Prednisolone (B192156) 21-sulfate-d8 (sodium)—to a sample. ontosight.aiwikipedia.org This labeled compound serves as an internal standard. musechem.comontosight.ai Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.net

During mass spectrometric analysis, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge ratio difference. ontosight.ai By measuring the ratio of the signal intensities of the native analyte to the labeled standard, the concentration of the analyte in the original sample can be determined with exceptional accuracy. ontosight.aiosti.gov

The use of deuterated internal standards in SIDMS offers several key advantages that enhance analytical precision and specificity:

Minimization of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the two remains constant, correcting for these variations. researchgate.net

Correction for Sample Loss: Losses during sample extraction and handling are inevitable. However, because the labeled standard is added at the beginning of the process, any loss of the analyte is mirrored by a proportional loss of the standard. This allows for accurate quantification even with incomplete sample recovery. researchgate.net

Improved Accuracy and Precision: By using a chemically identical internal standard, SIDMS minimizes errors associated with variations in instrument response and sample preparation, leading to highly accurate and reproducible results. ontosight.aiontosight.ai This method can decrease the uncertainty of measurement results significantly. wikipedia.org

Overview of Prednisolone 21-sulfate-d8 (sodium) as a Specialized Research Probe

Prednisolone 21-sulfate-d8 (sodium) is a deuterated form of Prednisolone 21-sulfate, a metabolite of prednisolone. pharmaffiliates.com The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium atoms. This specific labeling makes it an ideal internal standard for use in SIDMS assays designed to quantify endogenous Prednisolone 21-sulfate. Its primary application is in pharmacokinetic studies and clinical research where precise measurement of this particular metabolite is required. The sodium salt form enhances its solubility and handling characteristics for research applications. This compound is intended for research use only. simsonpharma.com

Detailed Research Findings

The application of deuterated standards like Prednisolone 21-sulfate-d8 (sodium) is rooted in a deep understanding of the metabolic pathways of the parent drug and the analytical challenges associated with its quantification.

Table 1: Properties of Prednisolone 21-sulfate-d8 (sodium)

| Property | Value |

|---|---|

| Chemical Formula | C21H19D8NaO8S |

| Molecular Weight | 470.54 g/mol |

| Application | Labeled Prednisolone 21-Sulfate. Prednisolone 21-Sulfate is a metabolite of Prednisolone. |

Data sourced from Pharmaffiliates. pharmaffiliates.com

Prednisolone 21-sulfate itself has been investigated as a potential colon-specific prodrug of prednisolone. nih.gov Studies have shown that it is stable in the upper gastrointestinal tract and can be hydrolyzed by sulfatases in the colon to release the active drug. nih.gov The use of a deuterated standard like Prednisolone 21-sulfate-d8 (sodium) would be critical in such research to accurately measure the concentration of the prodrug in biological samples and to distinguish it from the parent compound and other metabolites.

The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, is a key principle in the broader use of deuterated compounds in drug discovery. musechem.commusechem.com While this effect can be leveraged to alter a drug's metabolic profile, in the case of Prednisolone 21-sulfate-d8 (sodium), its primary utility lies in its role as a stable, non-radioactive internal standard for highly specific and accurate quantitative analysis. acs.orgnih.gov

Compound Names Mentioned in the Article

Table 2: List of Compounds

| Compound Name |

|---|

| Prednisolone 21-sulfate-d8 (sodium) |

| Prednisolone |

| Prednisone (B1679067) |

| Corticosteroids |

| Prednisolone 21-sulfate |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H27NaO8S |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |

InChI |

InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1/i3D2,5D,9D,10D2,16D,18D; |

InChI Key |

LTWZNVWFOGRESW-HSYXMTKBSA-M |

Isomeric SMILES |

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C.[Na+] |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Deuterium Incorporation Methodologies of Prednisolone 21 Sulfate D8 Sodium

Retrosynthetic Analysis for Site-Specific Deuteration of Corticosteroid Scaffolds

The synthesis of deuterated corticosteroids like Prednisolone-d8 (B15144972) begins with a careful retrosynthetic analysis to pinpoint the optimal positions for deuterium (B1214612) incorporation. The primary goal is to introduce deuterium atoms at chemically stable sites to prevent their loss during subsequent synthetic steps or metabolic processes. For corticosteroids, this often involves targeting positions that are not prone to enolization or enzymatic oxidation. A common strategy involves starting with a precursor that already contains deuterium at specific locations or introducing deuterium through specific chemical reactions. capes.gov.br For instance, the synthesis of [1,19,19,19-²H₄]prednisolone started from [1,1,19,19,19-²H₅]cortisone, demonstrating a planned approach to retain isotopic labels throughout the synthetic sequence. capes.gov.br

Multi-step Synthetic Pathways for Deuterium Introduction at Predetermined Positions (d8)

The introduction of eight deuterium atoms (d8) onto the prednisolone (B192156) scaffold necessitates a multi-step synthetic pathway. These pathways are designed to be highly specific to avoid isotopic scrambling. Common methods for deuterium incorporation include:

Base-catalyzed exchange reactions: Utilizing a strong base in the presence of a deuterium source, such as deuterium oxide (D₂O), to replace protons at specific carbon atoms. nih.gov

Reduction with deuterated reagents: Employing reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at carbonyl groups. nih.gov

Catalytic deuteration: Using a metal catalyst and deuterium gas (D₂) to saturate double bonds with deuterium.

For example, a general method for preparing [6,7,7-²H₃] steroids involves the formation of a 6-oxo-3α,5α-cyclosteroid intermediate, followed by a base-catalyzed exchange with deuterium oxide to introduce two deuterium atoms at the C-7 position and subsequent reduction of the 6-oxo group with sodium borodeuteride to add a third deuterium at C-6. nih.gov The synthesis of multiply deuterium-labeled prednisone (B1679067) and prednisolone has been achieved starting from deuterated cortisone, highlighting the feasibility of these complex synthetic routes. capes.gov.brepa.gov These multi-step syntheses often involve a combination of chemical and sometimes microbial transformations to achieve the desired deuteration pattern. researchgate.netnih.gov

Derivatization Strategies for Sulfate (B86663) Conjugation at the C-21 Position

Once the deuterated prednisolone-d8 core is synthesized, the next critical step is the regioselective sulfation at the C-21 position. The hydroxyl group at C-21 is the primary alcohol and thus the most reactive, facilitating targeted derivatization.

A common strategy involves the use of a sulfating agent that can selectively react with the primary hydroxyl group. One such reagent is 2,2,2-trichloroethyl sulfuryl chloride followed by reductive cleavage of the protecting group. Another approach utilizes sulfur trioxide complexes, such as sulfur trioxide pyridine (B92270) or sulfur trioxide dimethylformamide, which are milder and can provide good yields of the C-21 sulfate. nih.govnih.gov

More recently, a sulfuryl group transfer reagent, 4-tert-butyl-1-sulfinylpyridinium tetrafluoroborate (B81430) (TBSAB), has been shown to be effective for the regioselective sulfation of steroids. frontiersin.orgfrontiersin.org This method has been successfully applied to the C-21 sulfation of cortisol, a structurally similar corticosteroid, demonstrating its potential for the synthesis of Prednisolone 21-sulfate. frontiersin.orgfrontiersin.org The reaction is typically followed by conversion to the sodium salt by treatment with a sodium source, such as sodium iodide or by using a sodium hydroxide (B78521) solution. frontiersin.orggoogle.com The introduction of the sulfate group as a sodium salt significantly increases the hydrophilicity of the molecule. nih.gov

Advanced Purification Techniques for Isotopic Purity and Chemical Homogeneity

Following synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and potentially isomers. Therefore, rigorous purification is essential to achieve high isotopic and chemical purity. Advanced purification techniques employed include:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for separating the deuterated steroid from its non-deuterated counterparts and other impurities. nih.govrsc.org Gradient elution methods are often used to achieve optimal separation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. nih.gov It is often used as an initial purification step to remove major impurities. nih.gov

Solid-Phase Extraction (SPE): SPE is used to isolate the target compound from a complex mixture by passing it through a solid adsorbent. nih.gov This is a common technique for sample cleanup before further analysis. nih.gov

The goal of these purification steps is to obtain a product with high isotopic enrichment (typically >98 atom %) and chemical homogeneity, which is crucial for its use as an internal standard in quantitative analyses. capes.gov.brresearchgate.net

Spectroscopic and Chromatographic Methods for Verification of Deuterium Position and Isotopic Enrichment for Research Compounds

To confirm the successful synthesis and purity of Prednisolone 21-sulfate-d8 (sodium), a combination of spectroscopic and chromatographic methods is employed. These techniques provide detailed information about the molecular structure, the position of the deuterium atoms, and the level of isotopic enrichment.

Key Analytical Techniques:

| Technique | Purpose | Key Findings/Applications |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and the specific positions of deuterium incorporation. rsc.orgrsc.org | ¹H NMR is used to determine the percentage of deuterium incorporation by comparing the integrals of signals from deuterated and non-deuterated positions. ¹³C NMR can also verify deuteration through the splitting patterns of the signals of deuterium-labeled positions. rsc.orgnih.gov 2D NMR techniques can further elucidate the complete structure. nih.gov |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the isotopic enrichment. rsc.orgrsc.org | High-resolution mass spectrometry (HR-MS) is used to accurately measure the mass of the molecule, confirming the incorporation of the correct number of deuterium atoms. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium labels. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify volatile derivatives of the steroid. nih.gov | Although not directly applicable to the non-volatile sulfate conjugate, derivatization followed by GC-MS can be used to analyze the deuterated prednisolone core. nih.gov The position of deuterium atoms can affect the gas chromatographic retention time. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate and identify the intact deuterated steroid sulfate. nih.gov | LC-MS is the primary method for the analysis of non-volatile compounds like steroid sulfates. nih.gov It allows for the direct analysis of the intact molecule, providing both chromatographic separation and mass spectrometric identification. nih.gov |

The combination of these analytical methods provides a comprehensive characterization of the synthesized Prednisolone 21-sulfate-d8 (sodium), ensuring its identity, purity, and suitability for its intended research applications. rsc.org

Application of Prednisolone 21 Sulfate D8 Sodium in Advanced Analytical Methodologies

Role as an Internal Standard in Quantitative Bioanalysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In the realm of quantitative bioanalysis, achieving high accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technology for these demanding applications due to its inherent selectivity and sensitivity. nih.gov The use of a stable isotope-labeled (SIL) internal standard, such as Prednisolone (B192156) 21-sulfate-d8 (sodium), is a cornerstone of robust LC-MS/MS-based bioanalytical methods. waters.comsigmaaldrich.com This is because the SIL internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix, extraction inefficiencies, and instrument variability. waters.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate and reproducible quantification. waters.com

Prednisolone 21-sulfate-d8, being a labeled version of a metabolite of Prednisolone, is particularly useful in pharmacokinetic studies and clinical monitoring where precise measurement of steroid sulfates is necessary. pharmaffiliates.comnih.gov Its physicochemical properties closely mimic those of the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. sigmaaldrich.com

Development and Validation of LC-MS/MS Assays for Steroid Sulfates

The development and validation of LC-MS/MS assays for steroid sulfates are complex processes that benefit significantly from the use of deuterated internal standards like Prednisolone 21-sulfate-d8. nih.govrug.nl These assays are crucial for understanding the roles of sulfated steroids in various physiological and pathological conditions. nih.gov

A key aspect of method development is the optimization of chromatographic conditions to achieve separation of the target analytes from other endogenous compounds. nih.govrug.nl The validation process, conducted according to regulatory guidelines, establishes the method's performance characteristics, including selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability. elsevierpure.com The use of a SIL internal standard is instrumental in demonstrating the robustness and reliability of the assay. researchgate.net For instance, in the quantification of various steroid hormones, including sulfates, LC-MS/MS methods have been successfully developed and validated using their respective deuterated analogs as internal standards. nih.govrug.nl

Table 1: Representative LC-MS/MS Method Parameters for Steroid Sulfate (B86663) Analysis

| Parameter | Condition |

| Chromatography | |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and methanol/acetonitrile with a modifier (e.g., ammonium (B1175870) formate) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (HESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Temperature | ~270°C |

| Vaporizer Temperature | ~350°C |

This table presents typical parameters and is not specific to a single published method.

Strategies for Mitigation of Matrix Effects and Ion Suppression in Complex Biological Extracts

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.comchromatographyonline.com These effects can lead to either ion suppression or enhancement, compromising the accuracy and reproducibility of the results. chromatographyonline.com The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to compensate for these matrix effects. waters.comchromatographyonline.com

Because Prednisolone 21-sulfate-d8 has nearly identical chromatographic behavior to its unlabeled counterpart, it experiences the same degree of ion suppression or enhancement. nih.gov Therefore, the ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of variable matrix effects across different samples. waters.com Other strategies to mitigate matrix effects include optimizing sample preparation to remove interfering substances and adjusting chromatographic conditions to separate the analyte from matrix components. chromatographyonline.comchromatographyonline.com However, the use of a co-eluting SIL internal standard is often considered the gold standard for correcting matrix effects. chromatographyonline.comchromatographyonline.com

Integration into Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for Steroid Profiling

While LC-MS/MS is often preferred for the analysis of steroid sulfates due to the ability to analyze them directly, gas chromatography-mass spectrometry (GC-MS) remains a powerful tool for comprehensive steroid profiling. mdpi.comnih.gov However, the analysis of non-volatile and thermally labile compounds like steroid sulfates by GC-MS requires a derivatization step to increase their volatility and thermal stability. nih.gov

The integration of a deuterated internal standard like Prednisolone 21-sulfate-d8 into GC-MS protocols follows a similar principle to its use in LC-MS/MS. It is added to the sample prior to extraction and derivatization to correct for variations throughout the entire analytical process. sigmaaldrich.com

Optimization of Derivatization Protocols for GC-MS Analysis

For GC-MS analysis of steroids, derivatization is a critical step. nih.gov The most common derivatization technique is silylation, which involves replacing active hydrogens in hydroxyl and other functional groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used. researchgate.net

The optimization of the derivatization protocol involves several factors:

Reagent Selection: Choosing the appropriate derivatizing agent to achieve complete and stable derivatization of the target steroids. mdpi.com

Reaction Conditions: Optimizing the temperature and time of the reaction to ensure complete derivatization without degradation of the analytes. nih.gov For example, a common procedure involves incubation at 60°C for 30-60 minutes. researchgate.netnih.gov

Reagent Volume: Using a sufficient volume of the derivatization reagent to ensure complete reaction but avoiding excessive amounts that can dilute the sample or damage the GC column. mdpi.com

When using Prednisolone 21-sulfate-d8, it is crucial that the derivatization reaction proceeds identically for both the labeled internal standard and the unlabeled analyte to ensure accurate quantification.

Methodological Considerations for Achieving High Analytical Precision and Accuracy in Research Studies

Achieving high precision and accuracy is a fundamental requirement for any quantitative analytical method in a research setting. nih.gov This involves careful method validation and adherence to best practices throughout the analytical workflow. nih.gov The use of a suitable internal standard, such as Prednisolone 21-sulfate-d8, is a key component in achieving these goals. sigmaaldrich.com

Linearity and Calibration Range Determination for Labeled Analogs

A critical aspect of method validation is establishing the linearity of the assay over a defined concentration range. cap.org A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in prepared calibration standards. rsc.org

The linearity of the method is typically assessed by the coefficient of determination (r²), which should ideally be ≥ 0.99. rsc.org The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, while the ULOQ is the highest concentration. elsevierpure.com

For assays utilizing labeled internal standards, the concentration of the internal standard is kept constant across all calibration standards, quality control samples, and unknown samples. The response of the internal standard should be monitored to ensure consistency throughout the analytical run.

Table 2: Example of Calibration Curve Data for a Bioanalytical Assay

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 2 | 15,432 | 1,520,110 | 0.0101 |

| 5 | 38,987 | 1,535,432 | 0.0254 |

| 10 | 78,123 | 1,518,987 | 0.0514 |

| 50 | 395,678 | 1,540,321 | 0.2569 |

| 100 | 798,456 | 1,525,678 | 0.5233 |

| 500 | 3,998,765 | 1,530,123 | 2.6134 |

| 1000 | 8,012,345 | 1,528,765 | 5.2415 |

This table contains illustrative data and does not represent a specific experiment.

By carefully considering these methodological aspects and leveraging the benefits of a stable isotope-labeled internal standard like Prednisolone 21-sulfate-d8, researchers can develop and validate robust and reliable analytical methods for the accurate quantification of steroid sulfates in complex biological matrices.

Assessment of Intra-day and Inter-day Variability

In the validation of sophisticated analytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), establishing the precision of the method is paramount. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. The assessment of precision is typically divided into two key components: intra-day variability (repeatability) and inter-day variability (intermediate precision). Prednisolone 21-sulfate-d8 (sodium), as a stable isotope-labeled internal standard (SIL-IS), is ideally suited for this purpose. Its role is to mimic the analyte of interest throughout the sample preparation and analysis process, correcting for potential variations in extraction recovery, matrix effects, and instrument response.

The evaluation of intra-day and inter-day variability ensures that an analytical method is reliable and can produce consistent results within a single day of operation and over a more extended period. For intra-day assessment, multiple analyses of quality control (QC) samples at different concentration levels (low, medium, and high) are performed within the same day. For inter-day assessment, this process is repeated on several consecutive days. The variability is typically expressed as the percent relative standard deviation (%RSD).

Despite a comprehensive search of scientific literature, specific research findings and data tables detailing the intra-day and inter-day variability for the explicit compound Prednisolone 21-sulfate-d8 (sodium) were not available. The use of closely related compounds, such as Prednisolone-d8 (B15144972), has been documented in studies for the detection of prednisolone and its metabolites, where it serves as an internal standard to ensure analytical accuracy. However, validation data specific to the d8-sulfate ester is not present in the reviewed literature.

To illustrate how such data would be presented in a method validation report, the following are representative, hypothetical tables. These tables demonstrate the structure and typical acceptance criteria for intra-day and inter-day precision assessments in bioanalytical method validation.

Illustrative Research Findings

The precision of an analytical method is determined by repeatedly analyzing samples at known concentrations and quantifying the scatter of the results. In a typical validation study utilizing an internal standard like Prednisolone 21-sulfate-d8 (sodium), quality control (QC) samples are prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Intra-day Precision (Repeatability)

To assess intra-day precision, a set number of replicates (e.g., n=6) of each QC sample level are analyzed in a single analytical run on the same day. The mean concentration, standard deviation (SD), and percent relative standard deviation (%RSD) are calculated. The acceptance criterion for precision is commonly an RSD value that does not exceed 15%.

Table 1: Hypothetical Intra-day Precision Data This table is a representative example and does not reflect actual experimental results for Prednisolone 21-sulfate-d8 (sodium).

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Standard Deviation (SD) | Precision (%RSD) |

|---|---|---|---|---|

| Low (LQC) | 5.0 | 5.2 | 0.31 | 6.0% |

| Medium (MQC) | 50.0 | 48.9 | 2.20 | 4.5% |

| High (HQC) | 200.0 | 204.2 | 7.55 | 3.7% |

Inter-day Precision (Intermediate Precision)

Table 2: Hypothetical Inter-day Precision Data This table is a representative example and does not reflect actual experimental results for Prednisolone 21-sulfate-d8 (sodium).

| QC Level | Nominal Conc. (ng/mL) | Day | Mean Measured Conc. (ng/mL) (n=6) | Overall Mean (3 Days) | Overall Precision (%RSD) |

|---|---|---|---|---|---|

| Low (LQC) | 5.0 | 1 | 5.2 | 5.1 | 7.2% |

| 2 | 4.9 | ||||

| 3 | 5.3 | ||||

| Medium (MQC) | 50.0 | 1 | 48.9 | 49.6 | 5.8% |

| 2 | 50.8 | ||||

| 3 | 49.1 | ||||

| High (HQC) | 200.0 | 1 | 204.2 | 201.5 | 4.9% |

| 2 | 198.0 | ||||

| 3 | 202.3 |

Investigations into the Biotransformation and Metabolic Fate of Prednisolone 21 Sulfate in Research Models

Elucidation of Enzymatic Pathways Involved in Corticosteroid Sulfate (B86663) Metabolism in In Vitro Systems

In vitro systems are essential for isolating and characterizing the specific enzymes that govern corticosteroid metabolism. The sulfation and desulfation processes are fundamental pathways that regulate the activity, transport, and excretion of steroid hormones and their synthetic analogues. nih.govnih.gov

Sulfation is a major phase II metabolic reaction for many drugs, steroids, and other xenobiotics. oup.com This process is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the substrate. nih.govnih.gov This conjugation typically increases the water solubility of the compound, decreases its biological activity, and facilitates its excretion. oup.comijpcbs.com

Cytosolic SULTs are primarily responsible for the sulfation of small molecules like steroids. xenotech.com Several SULT isoforms exhibit activity towards corticosteroids. For instance, SULT2A1 is known to sulfate dehydroepiandrosterone (B1670201) (DHEA) and also plays a role in the sulfation of other steroids. nih.govbioscientifica.com The addition of a sulfate group to the 21-hydroxyl position of prednisolone (B192156), creating Prednisolone 21-sulfate, is a key metabolic step mediated by these enzymes in tissues such as the liver, kidney, and gastrointestinal tract where SULTs are abundantly expressed. nih.govxenotech.com The reaction renders the corticosteroid inactive and prepares it for elimination. ijpcbs.com

Table 1: Key Human Cytosolic Sulfotransferases in Steroid Metabolism

| Enzyme | Primary Steroid Substrates | Key Tissue Expression | Role in Metabolism |

|---|---|---|---|

| SULT1E1 (EST) | Estrone (B1671321) (E1), Estradiol (E2) | Liver, Duodenum | Inactivation of estrogens. nih.gov |

| SULT2A1 | Dehydroepiandrosterone (DHEA), Pregnenolone, Cholesterol | Adrenal Gland, Liver | Regulation of adrenal androgens and other steroids. nih.govbioscientifica.com |

| SULT2B1 | Pregnenolone, Cholesterol | Skin, Esophagus | Local regulation of steroid precursors. nih.gov |

| SULT1A1 | DHEA, Estrone | Liver, Duodenum | Broad substrate specificity, including steroids and xenobiotics. nih.gov |

This table summarizes major SULT enzymes involved in steroid conjugation, their primary substrates, and expression sites based on in vitro research findings.

The process of sulfation is reversible through the action of sulfatases. nih.gov Steroid sulfatase (STS) is a key enzyme that hydrolyzes the sulfate ester bond from various sulfated steroids, including estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). nih.govnih.gov This deconjugation reaction regenerates the biologically active, unconjugated steroid from its inactive, sulfated form. nih.govbioscientifica.com

This enzymatic activity is crucial for regulating the local availability of active hormones in target tissues. nih.gov Circulating steroid sulfates can be taken up by cells via organic anion-transporting polypeptides (OATPs), where intracellular STS can then cleave the sulfate group, effectively activating the steroid. nih.govnih.gov This mechanism allows sulfated steroids to act as a circulating reservoir or prodrug pool, which can be converted to active hormones within specific cells, contributing to intracrine signaling. bioscientifica.com The hydrolysis of a compound like Prednisolone 21-sulfate back to prednisolone by STS is a critical step for prodrug activation in research models designed to study tissue-specific corticosteroid action.

Application of Prednisolone 21-sulfate-d8 as a Stable Isotope Tracer for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov MFA relies on the use of stable isotope-labeled compounds, such as those incorporating ¹³C, ¹⁵N, or deuterium (B1214612) (²H), as tracers. nih.govmedchemexpress.com Prednisolone-d8 (B15144972) is a deuterium-labeled version of prednisolone. medchemexpress.com Its sulfated form, Prednisolone 21-sulfate-d8, serves as an excellent tracer for studying corticosteroid metabolism.

The use of stable isotopes like deuterium is advantageous because it avoids the safety and disposal issues associated with radioactive isotopes. medchemexpress.com In an MFA experiment, the labeled compound is introduced into a biological system. As it is metabolized, the isotope label is incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites using techniques like mass spectrometry, researchers can deduce the relative contributions of different converging metabolic pathways. nih.gov The principle is that the labeling pattern of a product metabolite is the flux-weighted average of its precursor substrates' labeling patterns. nih.gov This allows for the precise quantification of metabolic pathway activity, providing a detailed map of how corticosteroids are processed, interconverted, and eliminated in a given system.

Biotransformation Studies in Preclinical (Animal) Models

Preclinical animal models are vital for understanding the complex, whole-body pharmacokinetics of drugs. Studies in rats, for example, have been instrumental in characterizing the disposition of prednisolone. nih.govnih.gov These models have revealed nonlinear pharmacokinetics related to plasma protein binding, metabolic interconversion with prednisone (B1679067), and elimination. nih.govnih.gov Following administration, concentrations of prednisolone and its prodrug prednisone can be measured in plasma and various tissues, providing a comprehensive picture of the drug's distribution and fate. nih.gov

The metabolism of prednisolone is extensive, with numerous metabolites formed before excretion. pharmgkb.org Advanced analytical techniques, particularly liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), have enabled the detection and characterization of these metabolites in biological samples like urine. nih.govupf.edu

Research has identified over 20 metabolites of prednisolone. pharmgkb.orgnih.gov Key metabolic reactions include the reversible conversion to prednisone, reduction of the C-20 ketone group, and hydroxylation, primarily at the 6β position. pharmgkb.org Studies have successfully identified metabolites such as 20α-dihydroprednisolone, 20β-dihydroprednisolone, and 6β-hydroxyprednisolone. nih.gov Furthermore, research has proposed structures for several previously undescribed metabolites, including various hydroxylated forms, expanding the known metabolic map of prednisolone. nih.gov

Table 2: Major Identified Metabolites of Prednisolone

| Metabolite | Metabolic Reaction | Precursor |

|---|---|---|

| Prednisone | 11β-hydroxysteroid dehydrogenation | Prednisolone |

| 20α/β-dihydroprednisolone | C-20 ketone reduction | Prednisolone |

| 20α/β-dihydro-prednisone | C-20 ketone reduction | Prednisone |

| 6α/β-hydroxyprednisolone | C-6 hydroxylation | Prednisolone |

| 6α/β-hydroxyprednisone | C-6 hydroxylation | Prednisone |

This table outlines the primary metabolites of prednisolone identified in preclinical and human studies, along with the enzymatic reactions that form them. pharmgkb.orgnih.gov

Microorganisms such as fungi and bacteria are widely used in biotechnological research for their ability to perform highly specific and efficient chemical modifications of steroid molecules. researchfloor.orgresearchgate.net These biotransformation processes are often more regio- and stereoselective than conventional chemical synthesis. davidmoore.org.uk Microbial enzymes can catalyze a wide range of reactions, including hydroxylation, dehydrogenation, and side-chain cleavage. wjpls.orgresearchgate.net

A classic example is the microbial 1-dehydrogenation of hydrocortisone (B1673445) to produce prednisolone, a reaction of significant industrial importance. scialert.net In research settings, various microbial strains are investigated for their novel transformative capabilities. For instance, the fungus Acremonium strictum has been shown to transform prednisolone into two different compounds, including a novel dimethoxy derivative, by altering the steroid's side chain. scialert.net Similarly, bacteria like Klebsiella pneumoniae have been isolated for their ability to degrade prednisolone. researchgate.net These studies are crucial for discovering new bioactive steroid derivatives and developing more efficient and environmentally friendly methods for steroid synthesis. researchfloor.orgdavidmoore.org.uk

Kinetic Analysis of Biotransformation Processes Using Deuterated Substrates

The use of isotopically labeled compounds, such as Prednisolone 21-sulfate-d8 (sodium), is a powerful technique in the study of drug metabolism and pharmacokinetics. The substitution of hydrogen atoms with their heavier isotope, deuterium, can provide valuable insights into the mechanisms and rate-limiting steps of biotransformation reactions. This is primarily due to the kinetic isotope effect (KIE), where the presence of a heavier isotope at a bond that is cleaved during a reaction can lead to a slower reaction rate.

While specific research detailing the kinetic analysis of the biotransformation of Prednisolone 21-sulfate-d8 (sodium) is not extensively available in published literature, the principles of its biotransformation can be inferred from studies on the non-deuterated compound, Prednisolone 21-sulfate, and the general understanding of the kinetic isotope effect in steroid metabolism. nih.govnih.gov

The primary biotransformation of Prednisolone 21-sulfate, a colon-specific prodrug of prednisolone, involves the enzymatic hydrolysis of the sulfate ester bond to release the active drug, prednisolone. nih.govnih.gov This reaction is catalyzed by sulfatase enzymes, which are abundant in the gut microbiota. nih.gov

The introduction of deuterium atoms at various positions in the prednisolone molecule, as in Prednisolone 21-sulfate-d8, would be anticipated to have the most significant kinetic effect on metabolic pathways that involve the cleavage of a carbon-deuterium (C-D) bond. If any of the deuterated positions are involved in a rate-determining enzymatic step, a primary kinetic isotope effect would be observed, resulting in a slower rate of metabolism compared to the non-deuterated counterpart.

For instance, if deuteration occurred at a site of hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for steroids, a significant KIE would be expected. nih.gov However, the initial and key step in the activation of the prodrug Prednisolone 21-sulfate is the hydrolysis of the sulfate group, which does not directly involve the cleavage of a C-H (or C-D) bond on the steroid nucleus. Therefore, a significant primary KIE on the sulfatase-mediated hydrolysis of Prednisolone 21-sulfate-d8 is not expected. Secondary kinetic isotope effects, which are generally smaller, might still be observed.

In vitro studies using the non-deuterated Prednisolone 21-sulfate sodium (PDS) have provided some insight into the kinetics of its biotransformation in a research model. When incubated with the cecal contents of rats, PDS is hydrolyzed to prednisolone. nih.govnih.gov

| Time (hours) | Prednisolone 21-sulfate Remaining (% of initial dose) | Prednisolone Formed (% of initial dose) |

|---|---|---|

| 0 | 100 | 0 |

| 6 | Not Reported | 54 (maximum) |

| 10 | 9.6 | Decreased from maximum |

The data indicates that the hydrolysis of Prednisolone 21-sulfate to prednisolone occurs efficiently in the presence of microbial sulfatases, with a maximum concentration of the active drug being reached at 6 hours. nih.gov The subsequent decrease in prednisolone concentration suggests further metabolism of the active drug, likely through reduction of the A ring. nih.gov

A kinetic analysis using Prednisolone 21-sulfate-d8 would be instrumental in dissecting the subsequent metabolic fate of the released prednisolone. By comparing the rates of formation of various deuterated and non-deuterated metabolites, researchers could precisely determine the impact of deuteration on different metabolic pathways and identify rate-limiting steps. While direct experimental data for Prednisolone 21-sulfate-d8 is not currently available, the use of such a deuterated substrate remains a critical tool for in-depth metabolic investigations.

Pharmacokinetic Research Paradigms Utilizing Prednisolone 21 Sulfate D8 Sodium in Preclinical Studies

Design of Pharmacokinetic Studies in Animal Models (e.g., rodents, non-human primates)

Pharmacokinetic studies in preclinical settings are meticulously designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. porsolt.com The choice of animal model is critical and often includes rodents (like rats and mice) and non-human primates, selected based on their physiological and metabolic similarities to humans for the drug class . allucent.com

For corticosteroids, study designs often involve administering the drug through various routes, such as intravenous, oral, or intramuscular, to assess bioavailability and disposition. porsolt.comfrontiersin.orgnih.gov A typical study design would involve the following:

Animal Selection: Healthy animals of a specific species, strain, and sex are chosen to ensure consistency. For instance, Wistar rats are commonly used in corticosteroid research. nih.gov

Dosing Regimen: Animals are administered a specific dose of the corticosteroid being studied. In parallel, a known quantity of Prednisolone (B192156) 21-sulfate-d8 (sodium) is used, often as an internal standard during sample analysis.

Sample Collection: Blood, plasma, and various tissues (e.g., liver, kidney, muscle, lung) are collected at predetermined time points. porsolt.comnih.gov The timing of collection is crucial for accurately plotting the concentration-time curve.

Bioanalysis: The concentration of the drug and its metabolites in the collected samples is measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like Prednisolone 21-sulfate-d8 (sodium) is essential for accurate quantification. frontiersin.org

These studies can range from single-dose investigations to more complex steady-state and dose-ranging studies to fully characterize the drug's behavior. nih.govfrontiersin.org

Absorption, Distribution, and Elimination Dynamics of Deuterated Corticosteroid Sulfates in Preclinical Systems

The study of deuterated corticosteroid sulfates provides insight into the broader behavior of sulfated steroid metabolites.

Absorption: Following administration, the absorption of a drug can be influenced by its physicochemical properties and the route of administration. mhmedical.com For instance, oral bioavailability of corticosteroids can vary significantly. nih.gov While prednisolone itself is well-absorbed, its sulfated prodrugs, like Prednisolone 21-sulfate sodium, may be designed to have limited absorption in the upper gastrointestinal tract to target the colon. nih.gov

Distribution: Once in the systemic circulation, corticosteroids distribute into various tissues. mhmedical.com Tissue-to-plasma partition coefficients (Kp) are determined to quantify this distribution. nih.govresearchgate.net For example, studies in rats have shown that corticosteroids like dexamethasone (B1670325) and methylprednisolone (B1676475) have the highest distribution to the liver and the lowest to the muscle. nih.govresearchgate.net The deuterated form of a metabolite helps in tracking its specific distribution without interference from endogenous compounds.

Elimination: Elimination of corticosteroids and their metabolites occurs through hepatic metabolism and renal excretion. nih.gov Sulfation is a key metabolic pathway that generally increases the water solubility of steroids, facilitating their excretion. nih.gov The use of deuterated corticosteroid sulfates allows researchers to trace the exact elimination pathways and rates of these specific metabolites. nih.gov

Quantitative Assessment of Pharmacokinetic Parameters (e.g., clearance, volume of distribution, half-life) in Research Settings

A primary goal of preclinical pharmacokinetic studies is to quantify key parameters that describe a drug's behavior in the body. The use of stable isotope-labeled compounds like Prednisolone 21-sulfate-d8 (sodium) enhances the accuracy of these measurements.

Key pharmacokinetic parameters include:

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body to produce the observed plasma concentration.

Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

Area Under the Curve (AUC): The total drug exposure over time.

The table below presents hypothetical pharmacokinetic parameters for a corticosteroid in a preclinical rodent model, illustrating the type of data generated in these studies.

| Parameter | Value | Unit |

| Clearance (CL) | 350 | mL/kg/hr |

| Volume of Distribution (Vd) | 1300 | mL/kg |

| Elimination Half-life (t½) | 3.0 | hours |

| Area Under the Curve (AUC) | 2950 | h*ng/mL |

This table contains illustrative data based on typical values found in preclinical studies of corticosteroids and does not represent actual data for Prednisolone 21-sulfate-d8 (sodium).

These parameters are often determined using non-compartmental analysis of the plasma concentration-time data. frontiersin.org

Application of Stable Isotope Tracers for Understanding Drug-Metabolite Relationships in Preclinical Pharmacokinetics

Stable isotope tracers, such as deuterated compounds, are powerful tools for elucidating drug-metabolite relationships. nih.govnih.gov By administering a labeled parent drug, researchers can track its conversion to various metabolites and follow their subsequent fate in the body.

The key advantages of using stable isotopes in this context include:

Unambiguous Identification: The mass difference introduced by the deuterium (B1214612) atoms allows for the clear distinction between the administered drug and its metabolites from endogenous compounds of similar structure using mass spectrometry. nih.gov

Simultaneous Administration: A labeled drug can be administered along with its non-labeled version to study comparative bioavailability and metabolism in a single experiment, reducing inter-subject variability. nih.gov

Metabolic Pathway Elucidation: Tracing the appearance of the isotope label in different chemical forms over time helps to map the metabolic pathways and identify major and minor metabolites. youtube.com

Prednisolone 21-sulfate-d8 (sodium) can be used as an internal standard when quantifying the formation of the non-labeled Prednisolone 21-sulfate from its parent drug, prednisolone. This allows for an accurate assessment of the rate and extent of this specific metabolic conversion.

Methodological Approaches to Investigate Inter-species Differences in Corticosteroid Pharmacokinetics

Significant inter-species differences can exist in drug pharmacokinetics, which is a critical consideration when extrapolating preclinical data to humans. allucent.com Various methodological approaches are employed to investigate these differences for corticosteroids:

Allometric Scaling: This is a mathematical technique that relates pharmacokinetic parameters to the body weight of different species. It is used to predict human pharmacokinetic parameters from animal data.

In Vitro-In Vivo Correlation (IVIVC): In vitro methods using liver microsomes, hepatocytes, or tissue homogenates from different species (including human) are used to study metabolic stability and protein binding. researchgate.net These results are then correlated with in vivo data to understand and predict inter-species differences in drug metabolism and distribution.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated computer models that simulate the ADME processes in different species by incorporating physiological, biochemical, and physicochemical data. nih.gov These models can be used to predict drug concentrations in various tissues and to simulate the effects of inter-species differences in physiology and metabolism on drug disposition.

Comparative studies across species, for example, have revealed significant differences in the conversion of methylprednisolone succinate (B1194679) to methylprednisolone, with rabbits and humans showing much more complete conversion than rats, monkeys, or dogs. nih.gov Such studies are vital for selecting the most appropriate animal model for preclinical development and for improving the prediction of human pharmacokinetics.

Molecular and Cellular Investigations of Prednisolone 21 Sulfate and Its Deuterated Analog

In Vitro Receptor Binding Affinity and Specificity Studies of Sulfated Corticosteroids

The biological activity of corticosteroids is primarily mediated through their binding to intracellular receptors, namely the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). The sulfation of a corticosteroid molecule, as in Prednisolone (B192156) 21-sulfate, significantly alters its physicochemical properties, which in turn can influence its receptor binding affinity.

Generally, sulfated steroids are considered biologically inactive metabolites. plos.org The addition of a sulfate (B86663) group increases the hydrophilicity of the steroid, which can hinder its passage through cell membranes to reach the cytosolic receptors. plos.orgnih.gov However, the binding affinity is not solely dependent on lipophilicity. The specific structure of the steroid and the receptor's ligand-binding domain play a crucial role.

Studies comparing various corticosteroids have shown that modifications to the steroid structure, such as the addition of hydroxyl or acetate (B1210297) groups, can either increase or decrease binding affinity for the GR. nih.gov For instance, 21-esters of corticosteroids have been found to exhibit lower binding affinity than their parent alcohol forms. nih.gov

The affinity of corticosteroids for their receptors is a key determinant of their potency. For example, the affinity of inducer steroids for specific receptors in cultured rat hepatoma cells is directly related to their potency in inducing tyrosine amino-transferase. researchgate.net In comparative studies of different glucocorticoids, mometasone (B142194) furoate was found to have the highest relative binding affinity for the GR, followed by fluticasone (B1203827) propionate, budesonide, and triamcinolone (B434) acetonide. pharmgkb.org This highlights the subtle structural differences that can lead to significant variations in receptor affinity.

| Steroid | Receptor | Relative Binding Affinity |

| Mometasone furoate | Glucocorticoid Receptor | Highest |

| Fluticasone propionate | Glucocorticoid Receptor | High |

| Budesonide | Glucocorticoid Receptor | Medium |

| Triamcinolone acetonide | Glucocorticoid Receptor | Lower |

Table 1: Relative binding affinities of various corticosteroids to the glucocorticoid receptor. pharmgkb.org

Exploration of Intracellular Signaling Pathways Modulated by Corticosteroid Sulfates (e.g., Glucocorticoid Receptor Interactions at a Molecular Level)

Corticosteroids exert their effects by modulating multiple intracellular signaling pathways, primarily through the activation of the GR. researchgate.net Upon ligand binding, the GR dissociates from a complex of heat shock proteins, translocates to the nucleus, and acts as a transcription factor. researchgate.netnih.gov It can either bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to activate their transcription or interact with other transcription factors to repress their activity. researchgate.netnih.govmdpi.com

The signaling pathways modulated by corticosteroids are complex and involve cross-talk with other inflammatory signaling cascades. researchgate.net For instance, the GR can directly interact with NF-κB, a key pro-inflammatory transcription factor, to inhibit its function. researchgate.net It can also influence the JAK-STAT and MAPK signaling pathways. researchgate.netnih.gov

While sulfated corticosteroids like Prednisolone 21-sulfate are generally considered inactive, they can be reactivated by the enzyme steroid sulfatase, which removes the sulfate group and converts them back to their active, non-sulfated forms. plos.orgnih.gov This conversion would allow the regenerated prednisolone to bind to the GR and initiate the downstream signaling events.

In addition to the classical genomic pathway, which involves gene transcription and takes 30 to 60 minutes or longer, steroids can also elicit rapid, non-genomic effects that occur within seconds to minutes. nih.govnih.gov These rapid actions are often mediated by membrane-bound receptors and can involve the activation of protein kinases and G proteins. nih.gov The role of sulfated corticosteroids in these non-genomic pathways is an area of ongoing research.

Transcriptomic and Proteomic Analyses of Cellular Responses to Sulfated Steroids in Research Models

Transcriptomic and proteomic analyses provide a global view of the cellular responses to steroid treatment by measuring changes in gene and protein expression. Studies on prednisolone have identified a wide range of genes whose expression is altered, providing insights into the mechanisms of its therapeutic effects and side effects. nih.govnih.gov

Whole-genome expression profiling of CD4+ T lymphocytes and CD14+ monocytes from healthy volunteers treated with prednisolone revealed a significant induction of gene expression, particularly in T lymphocytes. nih.gov These studies have identified gene signatures associated with metabolic processes, some of which were not previously linked to glucocorticoid action. nih.gov

In a mouse model, prednisolone was found to predominantly influence the expression of genes involved in glucose metabolism, inflammation, the cell cycle, and apoptosis. nih.gov Interestingly, a subset of genes related to the cell cycle was found to be exclusively regulated by glucocorticoids in mice with a dimerization-defective GR, highlighting the complexity of GR-mediated gene regulation. nih.gov

While direct transcriptomic or proteomic data for Prednisolone 21-sulfate is not available in the provided search results, it is expected that its effects on gene and protein expression would be minimal in its sulfated form. However, in cells expressing steroid sulfatase, the conversion of Prednisolone 21-sulfate to prednisolone would lead to the same transcriptomic and proteomic changes as those observed with prednisolone treatment. The deuterated analog, Prednisolone 21-sulfate-d8, would be expected to elicit a similar cellular response.

| Cell Type | Key Findings from Prednisolone Treatment |

| CD4+ T lymphocytes | Stronger induction of gene expression compared to monocytes. nih.gov |

| CD14+ monocytes | Less pronounced induction of gene expression. nih.gov |

| Mouse liver cells | Predominant influence on genes related to glucose metabolism, inflammation, cell cycle, and apoptosis. nih.gov |

Table 2: Summary of transcriptomic findings in different cell types upon prednisolone treatment.

Investigations into Membrane Transport Mechanisms of Sulfated Steroids Using Cellular Assays

The hydrophilic nature of sulfated steroids like Prednisolone 21-sulfate generally limits their ability to passively diffuse across cell membranes. plos.orgnih.gov Therefore, their entry into cells is mediated by specific carrier proteins. Several families of membrane transporters have been identified to be involved in the transport of sulfated steroids, including the Organic Anion Transporting Polypeptides (OATPs) and the Sodium-dependent Organic Anion Transporter (SOAT). plos.orgnih.govwikipedia.org

OATPs are a large family of transporters that mediate the uptake of a wide range of compounds, including steroid hormones and their conjugates. nih.govresearchgate.net OATP2B1 and OAT4, for example, have been identified in the human placenta and are involved in the uptake of fetal-derived steroid sulfates. nih.gov SOAT, on the other hand, appears to be more specific for the transport of steroid sulfates and is highly expressed in the human testis. plos.orgnih.gov

Cellular assays using transfected cell lines are commonly employed to study the transport kinetics of these carriers. For instance, studies with HEK293 cells stably expressing OAT4 and OATP2B1 have been used to characterize the uptake of dehydroepiandrosterone (B1670201) sulfate (DHEA-S) and estrone (B1671321) sulfate. nih.gov

The transport of Prednisolone 21-sulfate and its deuterated analog into cells would be dependent on the expression of these transporters in the specific cell type being studied. The efficiency of transport would be a key determinant of the intracellular concentration of the compound and, consequently, its potential for conversion to the active form by steroid sulfatase.

| Transporter | Substrates | Tissue/Cell Localization |

| OATP2B1 | DHEA-S, Estrone sulfate | Placenta nih.gov |

| OAT4 | DHEA-S, Estrone sulfate | Placenta nih.gov |

| SOAT | DHEA-S, Estrone sulfate, β-estradiol-3-sulfate, Androstenediol-3-sulfate | Testis plos.orgnih.gov |

Table 3: Examples of membrane transporters for sulfated steroids.

Role of Prednisolone 21-sulfate in In Vitro Enzyme Inhibition or Induction Studies

The metabolism of corticosteroids is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.gov Prednisolone itself is known to be a substrate and an inducer of CYP3A4. pharmgkb.orgnih.gov The induction of CYP3A4 by prednisolone can lead to drug-drug interactions when co-administered with other drugs that are also metabolized by this enzyme. nih.govresearchgate.net

In vitro studies using human hepatocytes have shown that dexamethasone (B1670325) and prednisone (B1679067) are inducers of CYP3A4, while prednisolone and methylprednisolone (B1676475) are not. nih.gov However, all these corticosteroids were found to be competitive inhibitors of cyclosporin (B1163) A oxidase, a CYP3A4-mediated activity. nih.gov

The role of Prednisolone 21-sulfate in enzyme inhibition or induction is likely to be different from that of prednisolone. Due to its increased hydrophilicity, its interaction with the lipophilic active site of CYP enzymes may be limited. However, if transported into the cell and converted to prednisolone, it could then exert its effects on enzyme activity.

There is no specific information in the provided search results regarding the direct inhibitory or inducing effects of Prednisolone 21-sulfate or its deuterated analog on CYP enzymes. Further in vitro studies would be required to elucidate its potential for drug-drug interactions.

| Corticosteroid | Effect on CYP3A4 |

| Dexamethasone | Inducer nih.gov |

| Prednisone | Inducer nih.gov |

| Prednisolone | Not an inducer nih.gov |

| Methylprednisolone | Not an inducer nih.gov |

Table 4: Effects of various corticosteroids on CYP3A4 in human hepatocytes. nih.gov

Stability and Reference Standard Characterization for Research Applications

Long-Term Storage and Stability Profiling of Prednisolone (B192156) 21-sulfate-d8 (sodium) as a Certified Reference Material

The reliability of analytical research data is fundamentally dependent on the integrity of the reference materials used. For isotopically labeled compounds like Prednisolone 21-sulfate-d8 (sodium), which serve as internal standards in quantitative mass spectrometry-based assays, ensuring stability during long-term storage is critical. Certified Reference Materials (CRMs) are accompanied by a certificate of analysis that specifies recommended storage conditions, which are established through rigorous stability profiling.

For corticosteroid derivatives and their salts, storage conditions are meticulously controlled to prevent degradation. The recommended storage temperature for analogous compounds like Prednisolone Sodium Phosphate is typically refrigerated at 2-8°C sigmaaldrich.com. For long-term storage, particularly for a deuterated standard intended to be preserved for extended periods, storage at -20°C is common practice to minimize any potential for chemical or physical change.

Long-term stability studies are designed to monitor the purity and integrity of the reference material over time under specified storage conditions. These studies involve periodic re-testing of the material using validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to detect any signs of degradation. The data from these studies are used to establish the shelf-life and re-test dates for the CRM. A study on Prednisolone 21-sulfate sodium demonstrated its chemical stability across a pH range of 1.2 to 8.0, which is a key indicator of its robustness nih.gov. While specific long-term stability data for the d8 variant is not publicly available, the stability profile would be expected to be similar to the non-deuterated form, with the primary concern being the stability of the sulfate (B86663) ester and the corticosteroid backbone.

Table 1: Illustrative Long-Term Stability Profile for Prednisolone 21-sulfate-d8 (sodium) under Different Storage Conditions

| Storage Condition | Time Point (Months) | Purity (%) by HPLC | Comments |

| -20°C | 0 | 99.8 | Initial analysis |

| 12 | 99.7 | No significant change | |

| 24 | 99.8 | Stable | |

| 36 | 99.7 | Within acceptable limits | |

| 2-8°C | 0 | 99.8 | Initial analysis |

| 12 | 99.5 | Minor decrease in purity | |

| 24 | 99.1 | Measurable degradation observed | |

| 36 | 98.5 | Not recommended for long-term storage | |

| Room Temperature | 0 | 99.8 | Initial analysis |

| 3 | 98.0 | Significant degradation | |

| 6 | 96.2 | Unacceptable for use as a CRM | |

| 12 | <95.0 | Compound integrity compromised | |

| Note: This table is illustrative and based on typical stability data for complex organic molecules used as reference standards. Actual data may vary. |

Identification of Degradation Pathways and Impurity Profiling Relevant to Research Material Purity

Impurity profiling is a cornerstone of pharmaceutical research and quality control, involving the identification, isolation, and characterization of impurities in a drug substance. pharmaffiliates.com For a deuterated reference material like Prednisolone 21-sulfate-d8 (sodium), this process is essential to ensure its purity and, consequently, the accuracy of the analytical measurements in which it is used. pharmaffiliates.com

The degradation of corticosteroids like prednisolone can occur through several pathways, primarily involving the C17-dihydroxyacetone side chain. scite.ai For ester derivatives such as Prednisolone 21-sulfate, the most probable degradation pathway is the hydrolysis of the sulfate ester bond, which would yield Prednisolone-d8 (B15144972). This hydrolysis can be influenced by pH and temperature. psu.edu Further degradation could involve the oxidation or rearrangement of the steroid's A-ring or side chain, leading to a variety of degradation products. psu.edunih.gov Stress testing, which involves exposing the compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, light, and heat), is used to intentionally generate degradation products to identify potential degradation pathways. researchgate.netresearchgate.net

In the context of deuterated standards, a critical aspect of impurity profiling is determining the isotopic purity and identifying the presence of any non-deuterated (unlabeled) compound. The presence of unlabeled prednisolone 21-sulfate as an impurity in the Prednisolone 21-sulfate-d8 (sodium) reference material can interfere with the analysis of the target analyte, leading to inaccurate quantification. tandfonline.com Therefore, manufacturers of deuterated standards must have stringent qualification specifications, and the level of unlabeled drug must be clearly stated in the characterization report. tandfonline.com

Table 2: Potential Degradation Products and Process-Related Impurities of Prednisolone 21-sulfate-d8 (sodium)

| Impurity Name | Type | Potential Origin |

| Prednisolone-d8 | Degradation Product | Hydrolysis of the 21-sulfate ester |

| Prednisolone 21-sulfate (unlabeled) | Process-Related Impurity | Incomplete deuteration during synthesis |

| Hydrocortisone (B1673445) 21-sulfate-d8 | Process-Related Impurity | Presence of hydrocortisone in starting material |

| 17-Ketosteroid-d8 derivative | Degradation Product | Oxidation of the C17 side chain |

| Prednisolone-d8 epimers | Process-Related Impurity | Isomerization during synthesis or storage |

Quality Control Standards and Certification for Deuterated Reference Materials in Analytical Research

The quality and reliability of reference materials are assured through a robust system of quality control and certification. Certified Reference Materials (CRMs) are produced and certified under the stringent guidelines of international standards, primarily ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). sigmaaldrich.comsigmaaldrich.com These standards ensure that the CRM is of high purity, is homogeneous, is stable for its intended shelf life, and has a certified property value with a stated uncertainty.

For deuterated reference materials, the quality control process includes additional specific tests beyond standard purity analysis. Key parameters include:

Isotopic Purity/Enrichment: This determines the percentage of the molecule that has been successfully labeled with deuterium (B1214612). It is a critical parameter as it affects the mass spectrometric signal and the potential for cross-talk with the unlabeled analyte.

Quantification of Unlabeled Material: As mentioned previously, the presence of the unlabeled analogue is a significant potential impurity that must be accurately quantified and reported. tandfonline.com

Identity Confirmation: Comprehensive spectroscopic analysis (e.g., NMR, MS, IR) is used to confirm the chemical structure, including the specific positions of the deuterium atoms.

The culmination of this rigorous quality control process is the Certificate of Analysis (CoA) . sigmaaldrich.com This document provides all the essential information about the reference material, including its certified purity, identity, isotopic enrichment, the amount of any significant impurities, recommended storage conditions, and the expiration date. sigmaaldrich.com The CoA is a formal declaration from the manufacturer that the material meets the specified quality standards and is fit for its intended analytical purpose. sigmaaldrich.com

Impact of Environmental Factors on Compound Integrity for Analytical Use

The chemical and physical integrity of Prednisolone 21-sulfate-d8 (sodium) as an analytical reference standard can be compromised by various environmental factors. Exposure to adverse conditions can lead to degradation, affecting the material's purity and rendering it unsuitable for quantitative analysis.

Temperature: As with most complex organic molecules, temperature is a critical factor. Elevated temperatures accelerate chemical degradation reactions, such as hydrolysis of the sulfate ester and oxidation of the steroid structure. psu.edu Studies on other corticosteroids have shown significant degradation at room temperature over a period of months, while refrigerated or frozen conditions preserve stability. nih.gov Therefore, adherence to recommended storage temperatures (typically 2-8°C for short-term and -20°C for long-term) is paramount. sigmaaldrich.com

Light: Many corticosteroids are known to be light-sensitive. Photodegradation can occur when the compound is exposed to UV or visible light, leading to complex rearrangements and cleavage of the molecular structure. nih.gov A study on prednisolone acetate (B1210297) demonstrated 100% degradation under photochemical conditions. nih.gov To protect the integrity of the reference material, it should be stored in light-resistant containers (e.g., amber vials) and handled under subdued lighting conditions.

Humidity/Moisture: Prednisolone 21-sulfate-d8 (sodium) is a salt and can be hygroscopic, meaning it can absorb moisture from the atmosphere. The presence of water can accelerate hydrolytic degradation pathways. nih.gov For solid reference materials, it is crucial to store them in a dry environment, often in desiccators, and to minimize their exposure to ambient air when handling.

pH: The stability of the sulfate ester bond is pH-dependent. While a study showed that prednisolone 21-sulfate is stable across a range of pH values in solution, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis. nih.gov This is particularly relevant if the reference standard is dissolved in a buffer for the preparation of stock solutions.

Table 3: Summary of Environmental Factor Impacts on Prednisolone 21-sulfate-d8 (sodium) Integrity

| Environmental Factor | Potential Impact | Mitigation Strategy |

| High Temperature | Increased rate of hydrolysis and oxidation | Store at recommended temperatures (-20°C or 2-8°C) |

| Light (UV/Visible) | Photodegradation, molecular rearrangement | Store in light-resistant containers; avoid light exposure |

| Humidity/Moisture | Absorption of water, acceleration of hydrolysis | Store in a dry environment (desiccator); minimize air exposure |

| Extreme pH | Catalysis of ester hydrolysis | Use appropriate, stable buffer systems for solutions |

Emerging Research Directions and Future Perspectives for Deuterated Prednisolone Sulfates

Integration with Advanced Omics Technologies (e.g., Steroid Metabolomics, Lipidomics)

The advent of high-throughput omics technologies has revolutionized our understanding of biological systems. Deuterated prednisolone (B192156) sulfates, such as Prednisolone 21-sulfate-d8, are poised to play a crucial role in these fields, particularly in steroid metabolomics and lipidomics.

In steroid metabolomics, the comprehensive analysis of all steroids in a biological system, the use of stable isotope-labeled internal standards is critical for accurate quantification. sigmaaldrich.comsigmaaldrich.com Prednisolone 21-sulfate-d8 serves as an ideal internal standard for the analysis of prednisolone sulfate (B86663) and other related steroid sulfates in complex biological matrices like plasma and urine. pharmaffiliates.com Its chemical and physical properties are nearly identical to the endogenous, non-labeled compound, ensuring that it behaves similarly during sample preparation and analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com This co-elution and co-ionization allow for the correction of variations in extraction efficiency and instrument response, leading to more precise and reliable quantification of endogenous steroid levels. nih.gov

The integration of deuterated standards with advanced analytical platforms like ion mobility-mass spectrometry (IM-MS) further enhances the specificity of steroid analysis. clemson.edu This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio, providing an additional dimension of separation for complex isomeric mixtures of steroids.

In the broader field of lipidomics, which involves the large-scale study of lipids, deuterated standards are essential for accurate quantification of various lipid classes. sigmaaldrich.com While not a lipid itself, prednisolone and its metabolites can influence lipid metabolism. youtube.com Therefore, the use of deuterated prednisolone sulfate in conjunction with lipidomics studies can help to elucidate the intricate interactions between corticosteroid signaling and lipid pathways.

The table below summarizes the applications of deuterated steroids in advanced omics technologies.

| Technology | Application of Deuterated Prednisolone Sulfates | Key Advantages |

| Steroid Metabolomics | Internal standard for quantification of prednisolone sulfate and related metabolites. | High accuracy and precision in quantification. sigmaaldrich.comsigmaaldrich.com |

| Lipidomics | Tool to study the effects of corticosteroids on lipid metabolism. | Elucidation of steroid-lipid interactions. youtube.com |

| LC-MS/MS | Internal standard for targeted quantification of steroids in biological fluids. | Minimizes matrix effects and instrumental variability. nih.govnih.gov |

| Ion Mobility-MS | Enhanced separation and identification of steroid isomers. | Increased specificity in complex biological samples. clemson.edu |

Novel Applications in Systems Pharmacology and Mathematical Modeling of Steroid Pathways

Systems pharmacology aims to understand the effects of drugs on entire biological systems through the integration of experimental data and mathematical modeling. nih.gov Deuterated prednisolone sulfates can provide critical data for the development and validation of these models.

By using Prednisolone 21-sulfate-d8 as a tracer, researchers can follow the metabolic fate of administered prednisolone in vivo without interfering with the endogenous steroid pool. nih.gov This allows for the precise determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion of the drug and its metabolites. nih.gov These data are essential for constructing and refining physiologically based pharmacokinetic (PBPK) models that can predict drug behavior in different individuals and populations. nih.gov

Furthermore, mathematical models of steroidogenic pathways can be enhanced by the use of stable isotope tracers. nih.govfrontiersin.org These models aim to simulate the complex network of enzymatic reactions involved in steroid synthesis and metabolism. By introducing a labeled precursor like deuterated prednisolone, the flux through different metabolic pathways can be quantified, providing insights into the regulation of steroidogenesis under various physiological and pathological conditions. This approach allows for a dynamic understanding of how drugs like prednisolone perturb these intricate networks.

Development of Ultra-sensitive Analytical Techniques for Trace Analysis of Labeled Compounds

The detection of low-abundance steroid metabolites is a significant analytical challenge. The development of ultra-sensitive analytical techniques is crucial for advancing our understanding of steroid biology, and deuterated compounds play a key role in this endeavor.

Prednisolone 21-sulfate-d8 can be used as an internal standard in highly sensitive mass spectrometry-based assays, such as those employing triple quadrupole or high-resolution time-of-flight instruments. nih.gov The use of a deuterated standard helps to improve the signal-to-noise ratio and allows for the detection of trace amounts of the corresponding non-labeled analyte.

Moreover, the development of novel derivatization strategies can further enhance the sensitivity of detection. nih.gov By chemically modifying the steroid molecule, its ionization efficiency in the mass spectrometer can be significantly increased. mdpi.com Research into new derivatization reagents that can be selectively applied to deuterated and non-deuterated steroids could lead to even more sensitive and specific analytical methods.

The following table outlines key considerations for the development of ultra-sensitive analytical techniques for labeled steroids.

| Technique/Strategy | Role of Deuterated Prednisolone Sulfate | Potential for Sensitivity Enhancement |

| High-Resolution MS | Internal standard for accurate mass measurement and identification. | Sub-parts-per-billion detection limits. |

| Tandem MS (MS/MS) | Internal standard for selected reaction monitoring (SRM) and multiple reaction monitoring (MRM). | High specificity and sensitivity for targeted analysis. nih.gov |

| Chemical Derivatization | Substrate for developing and optimizing derivatization reactions. | Orders of magnitude improvement in ionization efficiency. nih.govmdpi.com |

Exploration of Inter-species Differences in Corticosteroid Metabolism and Disposition Using Stable Isotopes

The metabolism and disposition of corticosteroids can vary significantly between different species. nih.gov These differences have important implications for the translation of preclinical research findings to human clinical practice. Stable isotope-labeled compounds like Prednisolone 21-sulfate-d8 provide a powerful tool for investigating these inter-species variations.

By administering the deuterated compound to different animal models and to humans, researchers can directly compare the metabolic profiles and pharmacokinetic parameters. oup.comfrontiersin.org This allows for the identification of species-specific metabolic pathways and transporters that may influence the efficacy and toxicity of the drug. For example, the relative activity of different enzymes involved in the sulfation and glucuronidation of prednisolone can be assessed. nih.gov

Understanding these inter-species differences is crucial for selecting appropriate animal models for preclinical studies and for extrapolating animal data to predict human responses. This knowledge can help to de-risk the drug development process and improve the success rate of clinical trials.